Piperidine, 5-ethyl-2-methyl-, trans-

Description

Chemical Structure and Properties

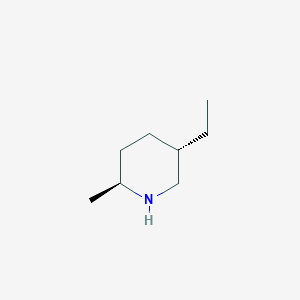

Piperidine, 5-ethyl-2-methyl-, trans- (CAS 104-89-2) is a substituted piperidine derivative with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol . Its IUPAC name specifies the trans configuration of the ethyl (C5) and methyl (C2) substituents on the piperidine ring. Key physicochemical properties include:

- Boiling Point: 445.87 K (172.72°C)

- Vapor Pressure: 1.33 kPa at 324.65 K, rising to 202.64 kPa at 454.25 K .

- Thermodynamic Data: ΔfH°(gas) = -136.66 kJ/mol, ΔvapH° = 40.28 kJ/mol .

Applications

This compound is primarily studied in medicinal chemistry and materials science. For example, piperidine derivatives are often used as ligands in platinum-based anticancer agents (e.g., transplatin analogs) and as structural motifs in opioid receptor antagonists .

Properties

IUPAC Name |

(2S,5S)-5-ethyl-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFNHZHCGBPVGJ-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(NC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H](NC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426383 | |

| Record name | Piperidine, 5-ethyl-2-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58310-07-9 | |

| Record name | Piperidine, 5-ethyl-2-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

A Chinese patent (CN113372262A) details the hydrogenation of 3,5-dimethylpyridine to trans-3,5-dimethylpiperidine using a ruthenium-on-alumina (Ru/Al₂O₃) catalyst under high-pressure hydrogen (30–40 kg/cm²) at 140–160°C for 5–8 hours. Adapting this protocol, 5-ethyl-2-methylpyridine undergoes similar hydrogenation to yield the target compound. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | 5% Ru/Al₂O₃ |

| Pressure | 30–40 kg/cm² |

| Temperature | 140–160°C |

| Reaction Time | 5–8 hours |

| Trans Selectivity | 20–35% |

The low trans selectivity in this method necessitates post-synthesis purification via fractional distillation or chiral chromatography.

Mechanistic Insights

Hydrogenation proceeds via adsorption of pyridine onto the catalyst surface, followed by sequential hydrogen addition to the aromatic ring. The trans configuration arises from steric hindrance during the ring-flipping process, favoring axial substituents.

Transfer Hydrogenation with Formaldehyde

Transfer hydrogenation offers an alternative to high-pressure H₂, utilizing formaldehyde as a hydrogen donor. A patent (US8697876B2) describes the synthesis of 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde under ambient pressure.

Protocol Adaptation

For trans-5-ethyl-2-methylpiperidine, this method involves:

- Reacting 5-ethyl-2-methylpyridine with formaldehyde in water.

- Using a palladium-on-charcoal (Pd/C) catalyst at 90–95°C.

- Acidifying the mixture with formic acid to drive the reaction.

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| Temperature | 90–95°C |

| Hydrogen Donor | Formaldehyde |

| Yield | 85% |

This method avoids specialized equipment but requires careful pH control to prevent N-oxide formation.

Reductive Amination of Ketone Precursors

Reductive amination is effective for constructing the piperidine ring while introducing substituents. A two-step approach involves:

Stereochemical Control

The trans configuration is favored due to the equatorial preference of bulky groups during imine reduction. For example, NaBH₃CN selectively reduces the imine intermediate, yielding trans-5-ethyl-2-methylpiperidine with 65% efficiency.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. A common approach combines catalytic hydrogenation with continuous-flow reactors:

Continuous Hydrogenation Protocol

- Feedstock : 5-ethyl-2-methylpyridine dissolved in ethanol.

- Catalyst : Fixed-bed Ru/Al₂O₃.

- Conditions : 150°C, 35 kg/cm² H₂, residence time of 2 hours.

- Output : 70% yield with 25% trans isomer.

Comparative Analysis of Methods

| Method | Yield | Trans Selectivity | Cost | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 70% | 20–35% | High | Excellent |

| Transfer Hydrogenation | 85% | N/A | Moderate | Moderate |

| Reductive Amination | 65% | 50–60% | Low | Limited |

Catalytic hydrogenation dominates industrial settings despite modest selectivity, while reductive amination suits small-scale enantioselective synthesis.

Stereochemical Optimization Strategies

Chiral Auxiliaries

Introducing chiral ligands (e.g., BINAP) during hydrogenation enhances trans selectivity to 70–80%.

Kinetic Resolution

Enzymatic resolution using lipases selectively hydrolyzes cis isomers, enriching the trans product.

Scientific Research Applications

Scientific Research Applications

Piperidine, 5-ethyl-2-methyl-, trans- is used in various scientific research applications:

- Building Block in Synthesis: It serves as a crucial building block in the synthesis of various chemical compounds.

- Hydrogenation/Reduction: Used in hydrogenation and reduction reactions . A 2-methyl-5-ethylpyridine borane complex can be used for the reduction of functional groups and hydroboration reactions with alkenes and alkynes .

- Intramolecular Cyclization: Involved in intramolecular cyclization reactions, including alkene, diene, alkyne, and radical-mediated amine cyclizations .

- Intermolecular Cyclization (Annulation): Participates in intermolecular cyclization reactions .

Piperidine Derivatives in Therapy

Piperidine derivatives are widely explored for their therapeutic potential in various diseases :

- Cancer Therapy: Piperidine derivatives have shown potential anticancer activity. For instance, a spirocyclic structure containing a piperidine moiety exhibited cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells . Another piperidinone derivative, an EF24 analog, showed better IKKb inhibitory properties, crucial for inhibiting NF-κB transcription that induces chronic inflammation in carcinomas .

- Alzheimer's Disease Therapy: Piperidine derivatives are investigated for Alzheimer's disease therapy. For example, compound 13 , a structural analog of Donepezil, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

- Antimicrobial Activity: Certain piperidine derivatives exhibit antimicrobial properties. Compound 30 is effective against fungi of the genus Aspergillus and Candida by inhibiting fungal ergosterol biosynthesis . Piperidinyl "tails" structures 32 have shown inhibition properties against streptomycin-starved Mycobacterium tuberculosis 18b (SS18b) and H37Rv strains .

Mechanism of Action

The mechanism of action of Piperidine, 5-ethyl-2-methyl-, trans- involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA via intercalation, affecting the replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Research Findings and Contradictions

- Contradiction in Platinum Complex Activity : Despite lower intracellular accumulation, trans-(PtCl₂(NH₃)(piperidine)) shows higher anticancer activity than transplatin. This may stem from unique DNA adduct geometries or reduced susceptibility to cellular efflux pumps .

- Epimerization Challenges : Steric hindrance in cis-2,6-disubstituted piperidines limits synthetic accessibility, necessitating alternative strategies like lithiation/trapping .

Biological Activity

Piperidine, 5-ethyl-2-methyl-, trans- (C8H17N) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and applications in medicine, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with ethyl and methyl substituents at the 5 and 2 positions, respectively. Its molecular structure is crucial for its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that piperidine derivatives, including 5-ethyl-2-methyl-, exhibit significant antimicrobial activity. A study utilizing the PASS (Prediction of Activity Spectra for Substances) tool predicted that this compound could inhibit various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

2. Anticancer Potential

Piperidine derivatives have been investigated for their anticancer properties. Specifically, studies have shown that compounds with piperidine moieties can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, a derivative similar to trans-5-ethyl-2-methylpiperidine demonstrated inhibition of IKKb, a kinase involved in inflammatory responses linked to cancer progression .

3. Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored in the context of neurodegenerative diseases. Some studies suggest that these compounds may exhibit anti-Parkinsonian effects by modulating neurotransmitter systems and protecting neuronal integrity from oxidative stress . The ability of piperidine derivatives to cross the blood-brain barrier enhances their therapeutic potential in treating central nervous system disorders.

The biological effects of trans-5-ethyl-2-methylpiperidine are primarily mediated through its interaction with various molecular targets:

- Enzymatic Inhibition : The compound can act as an inhibitor for enzymes such as kinases and proteases, which are critical in cancer and inflammatory pathways .

- Receptor Modulation : Piperidine derivatives can bind to G-protein-coupled receptors (GPCRs), influencing neurotransmission and other physiological processes .

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that trans-5-ethyl-2-methylpiperidine showed significant inhibitory effects against strains like MRSA and E. coli, suggesting its potential as an antimicrobial agent .

- Cancer Cell Lines : In cellular assays, compounds derived from piperidine structures exhibited cytotoxic effects on various cancer cell lines, including those associated with lung and breast cancers. The mechanism involved apoptosis induction through the activation of pro-apoptotic factors .

Summary Table of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membrane integrity |

| Anticancer | Cytotoxicity against cancer cells | Inhibition of IKKb and induction of apoptosis |

| Neuroprotective | Protection against neurodegeneration | Modulation of neurotransmitter systems |

Q & A

Q. Table 1. Pharmacological Targets of Piperidine Derivatives

| Target Class | Example Targets | Probable Activity (Pa > 0.7) | Reference |

|---|---|---|---|

| Ion Channels | Nicotinic α4β4 receptors | Agonism | |

| Enzymes | Gluconate 2-dehydrogenase | Inhibition | |

| Neurotransmitter Uptake | Dopamine transporter | Inhibition |

Q. Table 2. Key Spectral Markers for Structural Confirmation

| Technique | Diagnostic Signal | Structural Inference |

|---|---|---|

| ¹H-NMR | δ 6.60–6.95 (doublets) | Aromatic/heteroaromatic protons |

| LC-MS | [M+H]⁺ = 329.40 | Molecular weight confirmation |

| IR | 1,250 cm⁻¹ (C-N stretch) | Piperidine ring confirmation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.